Thionordiazepam

Catalog No.
S711484
CAS No.
4547-02-8
M.F
C15H11ClN2S
M. Wt
286.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thionordiazepam

CAS Number

4547-02-8

Product Name

Thionordiazepam

IUPAC Name

7-chloro-5-phenyl-1,3-dihydro-1,4-benzodiazepine-2-thione

Molecular Formula

C15H11ClN2S

Molecular Weight

286.8 g/mol

InChI

InChI=1S/C15H11ClN2S/c16-11-6-7-13-12(8-11)15(17-9-14(19)18-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)

InChI Key

ULILTJWAJZIROM-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1C(=S)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3

Isomeric SMILES

C1C(=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)S

Thionordiazepam is an analytical reference standard categorized as a benzodiazepine. This product is intended for research and forensic applications.

Thionordiazepam (7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione) is a specialized precursor critical for the synthesis of fused-ring benzodiazepine derivatives, such as triazolobenzodiazepines [1]. Unlike standard 2-oxo benzodiazepines, Thionordiazepam features a reactive thioamide (C=S) group at the 2-position. This structural modification fundamentally alters the molecule's electrophilicity, making it a highly utilized intermediate for nucleophilic substitution and hydrazinolysis in pharmaceutical manufacturing workflows . For procurement teams, sourcing this exact thione variant is essential when downstream processes require mild cyclization conditions without the use of aggressive halogenating reagents.

Attempting to substitute Thionordiazepam with its more common lactam analog, Nordiazepam, introduces severe bottlenecks in synthetic workflows. The carbonyl oxygen in Nordiazepam is highly stable and poorly reactive toward weak nucleophiles like acylhydrazines. To force cyclization, the lactam must first be converted into an imino chloride using toxic and corrosive reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) [1]. In contrast, the thione group in Thionordiazepam lowers the activation energy for nucleophilic attack, allowing direct hydrazinolysis under mild reflux conditions. Substituting the thione with a generic lactam therefore increases reagent costs, introduces hazardous waste streams, and significantly reduces overall process efficiency[1].

Thermodynamic Advantage in Nucleophilic Addition

Density functional theory (DFT) and MP2 level investigations demonstrate that the activation barrier for hydrazine addition to the C=S bond in benzodiazepine-2-thiones is approximately 5 kcal/mol lower than the barrier for addition to the C=O bond in the corresponding lactams [1]. This thermodynamic difference allows Thionordiazepam to undergo direct nucleophilic attack without prior activation.

Evidence DimensionActivation barrier for hydrazine addition
Target Compound DataLower activation energy (favored direct attack)
Comparator Or BaselineBenzodiazepine-2-one (Lactam analog): ~5 kcal/mol higher activation barrier
Quantified Difference5 kcal/mol reduction in activation energy for the thione
ConditionsDFT/MP2 computational modeling of hydrazinolysis in ethanol solvent

This lower activation barrier eliminates the need for hazardous pre-activation steps, directly reducing reagent overhead and process complexity.

Process Yield in Direct Hydrazinolysis

In the synthesis of fused pyrazolo- and triazolo-benzodiazepine systems, the reactivity of the starting material dictates the overall yield. Direct reaction of thione precursors with hydrazine hydrate under reflux yields the desired cyclized or hydrazino-intermediates in up to 90% yield within 3 hours [1]. Conversely, attempting direct condensation with the oxo-analog typically fails or produces negligible yields unless aggressive chlorinating agents are employed first.

Evidence DimensionReaction yield for direct hydrazinolysis
Target Compound Data~90% yield within 3 hours
Comparator Or BaselineNordiazepam (Oxo-analog): Negligible yield without POCl3 activation
Quantified DifferenceNear-quantitative conversion vs. reaction failure under mild conditions
ConditionsHydrazine hydrate in ethanol under 3 hours reflux

Procuring the thione variant ensures high-throughput conversion and minimizes batch failure rates in fused-ring API manufacturing.

Crude Purity and Scalable Isolation

For industrial scale-up, the isolation profile of the intermediate is critical. Thionordiazepam synthesized via standard thionation precipitates as a crude solid with >94% HPLC purity. A single recrystallization step from a DMF/water mixture elevates this purity to ≥98.5% with an 80-90% recovery rate . This reproducible crystallization profile avoids the need for costly and time-consuming column chromatography.

Evidence DimensionCrude and recrystallized HPLC purity
Target Compound Data>94% crude purity; ≥98.5% post-recrystallization
Comparator Or BaselineComplex crude mixtures requiring chromatographic separation
Quantified DifferenceDirect crystallization to >98.5% purity without chromatography
ConditionsThionation via P4S10 followed by DMF/water recrystallization

High-purity crystalline isolation significantly reduces downstream purification costs and accelerates manufacturing timelines.

Precursor for Triazolobenzodiazepine API Synthesis

Thionordiazepam is a standard starting material for synthesizing triazolo-fused APIs such as alprazolam analogs. Its reactive thione group allows for direct, high-yield condensation with acetic hydrazide, bypassing the need for hazardous POCl3 activation required by lactam precursors [1].

Development of Novel Fused Heterocycles

In medicinal chemistry, Thionordiazepam serves as a versatile scaffold for generating pyrazolo-, imidazo-, and benzimidazole-fused diazepine libraries. The thermodynamic favorability of nucleophilic attack on the C=S bond enables mild cyclization conditions, preserving sensitive functional groups on the molecule [2].

Analytical Reference Standard for Impurity Profiling

Because thionation is a critical step in specific API manufacturing routes, Thionordiazepam is procured as a high-purity analytical reference standard (≥98.5% HPLC). It is used to calibrate HPLC-MS/MS and GC-MS equipment for detecting unreacted intermediates or degradation products in final pharmaceutical batches.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

286.0331472 Da

Monoisotopic Mass

286.0331472 Da

Heavy Atom Count

19

UNII

U953L6ZT3X

Dates

Last modified: 08-15-2023

Explore Compound Types